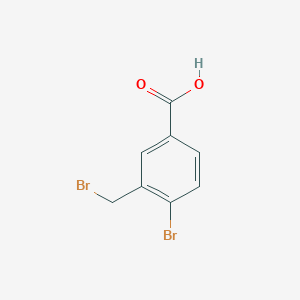

4-Bromo-3-(bromomethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-(bromomethyl)benzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms at the 4th and 3rd positions, and a carboxylic acid group at the 1st position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-3-(bromomethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of 3-(bromomethyl)benzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-(bromomethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or water, often under basic conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Substitution: Various substituted benzoic acids or benzyl derivatives.

Oxidation: 4-Bromo-3-carboxybenzoic acid or 4-bromo-3-formylbenzoic acid.

Reduction: 4-Bromo-3-(hydroxymethyl)benzoic acid or 4-bromo-3-(formyl)benzoic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-3-(bromomethyl)benzoic acid serves as an important intermediate in the synthesis of several pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects:

- Antihypertensive Agents : It is utilized in the synthesis of compounds like eprosartan, which are used to treat high blood pressure.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study evaluating a series of chalcone derivatives, which included this compound as a precursor, demonstrated promising antibacterial activity. The modified agar diffusion method revealed that structural modifications could enhance biological activity significantly.

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| This compound | 12 | E. coli |

| 4-Bromomethyl benzoic acid | 15 | Bacillus sphericus |

| 3-Nitro-4-bromomethyl benzoic acid | 10 | Staphylococcus aureus |

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, indicating moderate toxicity levels. This necessitates further investigation into its therapeutic index before advancing to clinical applications.

Industrial Applications

Beyond medicinal chemistry, this compound is employed in various industrial processes:

- Photosensitizers for Photodynamic Therapy : It is used in synthesizing compounds that can be activated by light to produce reactive oxygen species for therapeutic purposes.

- Agrochemicals : The compound acts as an intermediate in synthesizing herbicides and pesticides.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-(bromomethyl)benzoic acid depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. In pharmaceutical applications, it serves as a precursor to active compounds that interact with biological targets such as enzymes or receptors .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromomethylbenzoic acid: Similar structure but lacks the additional bromine atom at the 3rd position.

3-Bromomethylbenzoic acid: Similar structure but lacks the bromine atom at the 4th position.

4-Bromo-3-methylbenzoic acid: Similar structure but has a methyl group instead of a bromomethyl group.

Uniqueness

4-Bromo-3-(bromomethyl)benzoic acid is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Actividad Biológica

4-Bromo-3-(bromomethyl)benzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring with two bromine substituents and a carboxylic acid functional group. Its molecular formula is C9H8Br2O2, and it is classified as an aromatic carboxylic acid. The presence of bromine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

The biological activity of this compound primarily arises from its ability to interact with various biomolecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target proteins or enzymes. This reactivity is crucial for its role in synthesizing biologically active molecules .

Target Interactions

- Enzymatic Activity : The compound has been shown to target enzymes involved in significant biochemical pathways, such as those associated with antihypertensive agents like eprosartan. The interaction often modifies the enzyme's structure and function, leading to altered biological effects.

- Cytotoxicity : Some studies suggest that halogenated compounds, including this compound, may exhibit cytotoxic properties due to their ability to interfere with DNA function and cellular processes. This can potentially lead to adverse health effects, including carcinogenesis .

Biological Studies and Findings

Recent studies have explored the biological implications of this compound through various experimental approaches:

Case Study: Cytotoxic Effects

A study investigating the cytotoxic effects of halogenated benzoic acids found that this compound exhibited significant cytotoxicity against certain cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through DNA intercalation and disruption of normal cellular functions .

Pharmacological Potential

Research has highlighted the compound's potential as a lead structure for developing new pharmaceuticals. Its ability to modify biological targets positions it as a candidate for further investigation in drug design, particularly in targeting diseases where enzyme inhibition is beneficial .

Analytical Methods

To assess the biological activity and quantify this compound in various matrices, advanced analytical techniques such as LC-MS/MS have been employed. These methods have demonstrated high sensitivity and specificity for detecting trace levels of the compound, facilitating its study in biological systems .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Cytotoxicity | Induced apoptosis in cancer cell lines |

| Enzyme Interaction | Modulated activity of enzymes related to antihypertensives |

| Analytical Techniques | LC-MS/MS method validated for trace quantification |

Propiedades

IUPAC Name |

4-bromo-3-(bromomethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANWDOQGUBOGDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.